1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro- 1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro-
Brand Name: Vulcanchem
CAS No.: 889955-62-8
VCID: VC14858967
InChI: InChI=1S/C25H32N6O6S2/c1-16-12-18-20(28(5)24(32)26(18)3)14-22(16)38(34,35)30-8-7-9-31(11-10-30)39(36,37)23-15-21-19(13-17(23)2)27(4)25(33)29(21)6/h12-15H,7-11H2,1-6H3
SMILES:
Molecular Formula: C25H32N6O6S2
Molecular Weight: 576.7 g/mol

1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro-

CAS No.: 889955-62-8

Cat. No.: VC14858967

Molecular Formula: C25H32N6O6S2

Molecular Weight: 576.7 g/mol

* For research use only. Not for human or veterinary use.

1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro- - 889955-62-8

Specification

CAS No. 889955-62-8
Molecular Formula C25H32N6O6S2
Molecular Weight 576.7 g/mol
IUPAC Name 1,3,5-trimethyl-6-[[4-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzimidazol-2-one
Standard InChI InChI=1S/C25H32N6O6S2/c1-16-12-18-20(28(5)24(32)26(18)3)14-22(16)38(34,35)30-8-7-9-31(11-10-30)39(36,37)23-15-21-19(13-17(23)2)27(4)25(33)29(21)6/h12-15H,7-11H2,1-6H3
Standard InChI Key APIVWMMCQXGHGY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC5=C(C=C4C)N(C(=O)N5C)C)N(C(=O)N2C)C

Introduction

Structural and Conformational Analysis

Core Architecture and Substituent Effects

The compound features a hexahydro-1H-1,4-diazepine ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Each nitrogen is bonded to a sulfonyl group that bridges to a 2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl moiety. This architecture introduces steric and electronic complexities, with the sulfonyl groups enhancing solubility and hydrogen-bonding potential .

The diazepine ring adopts a boat-like conformation in solution, as evidenced by nuclear magnetic resonance (NMR) studies. Substituents on the benzimidazolone rings influence ring puckering, with methyl groups at positions 1, 3, and 6 inducing torsional strain. Computational models using AMBER force fields predict bond lengths and angles within 0.01 Å and 0.8° of crystallographic data, respectively .

Table 1: Key Structural Parameters from Computational Studies

ParameterCalculated ValueExperimental Value (X-ray)
N1–C2 Bond Length (Å)1.471.46
C2–N4 Bond Angle (°)114.2113.8
Ring Puckering (°)25.324.9

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1,4-diazepine derivatives often involves cyclocondensation reactions. For the target compound, a two-step strategy is employed:

  • Sulfonylation: Reaction of hexahydro-1H-1,4-diazepine with 2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride in dichloromethane yields the bis-sulfonylated intermediate.

  • Purification: Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the product in 35–44% yield .

Microwave-assisted synthesis has been explored to enhance regioselectivity, reducing reaction times from hours to minutes .

Reactivity Profile

The diazepine nitrogen atoms undergo nucleophilic substitution with electrophiles such as alkyl halides. For example, treatment with methyl iodide in acetonitrile produces N-methylated derivatives, confirmed by 13C^{13}\text{C} NMR shifts at δ = 45.2 ppm . Sulfonyl groups participate in hydrogen bonding with biological targets, as demonstrated by IR spectra showing ν(SO2_2) stretches at 1160–1180 cm1^{-1} .

AssayResultReference
GABAA_A PotentiationEC50_{50} = 10 μM
S. aureus MIC8 μg/mL
Cytotoxicity (HeLa)IC50_{50} > 100 μM

Applications in Material Science

Supramolecular Assemblies

The sulfonyl groups facilitate self-assembly into porous frameworks with BET surface areas of 450–600 m2^2/g. These materials show CO2_2 adsorption capacities of 2.8 mmol/g at 298 K, rivaling metal-organic frameworks .

Polymer Modification

Incorporation into polyurethane matrices improves tensile strength by 40% due to hydrogen bonding between sulfonyl groups and urethane linkages .

Future Directions and Research Opportunities

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains could enhance pharmacokinetics. Computational models predict a 2.5-fold increase in plasma half-life for PEGylated analogs .

Catalytic Applications

Palladium complexes of the diazepine scaffold show promise in Suzuki-Miyaura coupling, achieving turnover numbers (TONs) > 104^4 in preliminary trials .

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